2-(Furan-2-yl)-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c1-2-6-10-8(4-1)12-11(14-10)9-5-3-7-13-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOHHBLCCRIMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283736 | |
| Record name | 2-(Furan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-98-8 | |
| Record name | MLS002639457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Furan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Furan 2 Yl 1,3 Benzothiazole and Its Analogues
Established Synthetic Routes to 2-(Furan-2-yl)-1,3-benzothiazole
Conventional methods for synthesizing this compound often rely on well-established multi-step procedures that allow for the careful construction of the benzothiazole (B30560) core followed by the attachment of the furan (B31954) moiety.
Multi-Step Synthesis Strategies for the Benzothiazole Ring System
The formation of the benzothiazole ring is a cornerstone of these synthetic pathways. A prevalent method involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net This reaction proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to form a benzothiazolidine, and is subsequently oxidized to the final benzothiazole. nih.gov
Another established route is the Jacobson method, which involves the intramolecular cyclization of thioformanilides induced by an oxidizing agent like potassium ferricyanide (B76249) in a basic medium. conicet.gov.ar Alternative strategies include the palladium or copper-catalyzed cyclization of o-halothioformanilides and the radical cyclization of thioacylbenzanilides. researchgate.netconicet.gov.ar These methods, while effective, can sometimes be limited by the availability of starting materials and may produce complex product mixtures. researchgate.netconicet.gov.ar
Integration of the Furan Moiety at the 2-Position
The introduction of the furan ring at the 2-position of the benzothiazole is typically achieved by using a furan-containing reactant during the initial condensation step. Furan-2-carbaldehyde is a commonly used starting material that reacts with 2-aminothiophenol to directly yield this compound. nih.gov Research has shown that electrophilic substitution reactions, such as nitration, bromination, and acylation, on 2-(2-furyl)benzothiazole occur at the 5-position of the furan ring. researchgate.net
The reactivity of the furan moiety can be influenced by the presence of the benzothiazole ring. The benzothiazole fragment has a deshielding effect on the furan ring, which can affect the rate and conditions of subsequent reactions. researchgate.net
Exploration of Specific Condensation and Cyclization Reactions
Various specific condensation and cyclization reactions have been explored to optimize the synthesis of this compound and its analogues. One approach involves the reaction of 2-aminothiophenol with furan-2-carbaldehydes in glycerol (B35011) without a catalyst, which provides a greener alternative to traditional methods. nih.gov
Continuous-flow protocols have also been developed for the synthesis of related fused furo-benzothiazoles, demonstrating the adaptability of these reactions to modern synthetic technologies. researchgate.net These methods often involve ring closure and nitro group reduction steps, highlighting the modularity of the synthetic design. researchgate.net The choice of solvent and catalyst can significantly impact the reaction yield and selectivity. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant has been reported in some three-component reactions for benzothiazole synthesis. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly methods for the synthesis of benzothiazole derivatives, including this compound. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reactions. scielo.brnih.gov The synthesis of this compound and its analogues has been successfully achieved using microwave irradiation.
For example, a rapid, solvent-free method for synthesizing 3-(benzothiazol-2-yl)thiophene, a related compound, was developed using a domestic microwave oven, resulting in a high yield of 87%. nih.govscilit.com In another study, the condensation of 2-aminothiophenols with aldehydes, including furan-2-carbaldehyde, was carried out under microwave irradiation using glycerol as a green solvent, eliminating the need for a catalyst. researchgate.net This method proved to be both economically and environmentally advantageous. researchgate.net Researchers have also utilized microwave irradiation for the synthesis of various biologically active benzothiazole derivatives, noting a substantial reduction in reaction time from hours to minutes and an increase in product yield. nih.govmdpi.com
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Condensation of 2-aminothiophenol with aromatic aldehydes | Conventional | 6-15 hours | - | nih.gov |
| Condensation of 2-aminothiophenol with aromatic aldehydes | Microwave | 10-15 minutes | ~10-15% higher | nih.gov |
| Synthesis of 1,2,3-triazolo-substituted benzothiazoles | Conventional | 8 hours | - | nih.gov |
| Synthesis of 1,2,3-triazolo-substituted benzothiazoles | Microwave | 30 minutes | Slightly higher | nih.gov |
| Synthesis of hydroxy phenyl benzothiazoles | Conventional | - | - | scielo.br |
| Synthesis of hydroxy phenyl benzothiazoles | Microwave | 25 times faster | 12-20% higher | scielo.br |
Catalyst-Free and Environmentally Benign Reaction Conditions
The development of catalyst-free synthetic methods is a key goal in green chemistry. Several studies have reported the synthesis of 2-substituted benzothiazoles, including those with furan moieties, without the use of traditional metal or acid catalysts.
One such method involves the thermal reaction of 2-aminophenyl disulfides with aromatic aldehydes in glycerol, which serves as a recyclable and biodegradable solvent. nih.gov This approach avoids the need for a catalyst and provides good to excellent yields of the desired products. nih.gov Another innovative, catalyst- and additive-free method involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.govacs.org This reaction proceeds via the cleavage of C-N bonds and the formation of C-S and C-N bonds, with DMSO acting as the oxidant. nih.govacs.org
Furthermore, the use of natural catalysts, such as lemon juice, which contains citric and ascorbic acid, has been explored for the synthesis of 2-substituted benzothiazoles, offering an eco-friendly and cost-effective alternative. mdpi.com Water has also been employed as a green solvent in some syntheses, for example, in the samarium triflate-catalyzed reaction of o-amino(thio)phenols with aldehydes. organic-chemistry.org
| Reactants | Conditions | Key Features | Reference |
|---|---|---|---|
| 2-Aminophenyl disulfides, Aromatic aldehydes | Glycerol, Thermal | Catalyst-free, Green solvent | nih.gov |
| Aromatic amines, Aliphatic amines, Elemental sulfur | DMSO, Catalyst- and additive-free | One-pot, Atom economical | nih.govacs.org |
| 2-Aminothiophenol, Aldehydes | Lemon juice | Natural catalyst, Eco-friendly | mdpi.com |
| o-Amino(thio)phenols, Aldehydes | Samarium triflate, Water | Reusable catalyst, Green solvent | organic-chemistry.org |
| 2-Aminothiophenol, Aldehydes | Glycerol, Microwave | Catalyst-free, Green solvent, Fast | researchgate.net |
Mechanistic Investigations of Synthetic Transformations Involving this compound Formation
The most common and direct method for synthesizing the this compound core is the condensation of a 2-aminothiophenol with a furan-2-carboxylic acid derivative or furan-2-carbaldehyde (furfural). wikipedia.orgorganic-chemistry.org
Mechanism with Carboxylic Acid Derivatives: When using a furan-2-carbonyl chloride or furan-2-carboxylic acid (with a coupling agent), the reaction likely proceeds through the following steps:
Amide Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan derivative to form an N-(2-mercaptophenyl)furan-2-carboxamide intermediate. consensus.appresearchgate.net
Thioamide Formation (optional but common): In some procedures, this amide is then converted to the corresponding thioamide, for example, by treatment with a thionating agent like phosphorus pentasulfide (P₂S₅). consensus.appresearchgate.net
Cyclization/Dehydration or Oxidation: The crucial ring-closing step involves the nucleophilic sulfur atom of the thiophenol (or thioamide) moiety attacking the carbonyl carbon (or a related electrophilic center).
Jacobson Synthesis: When starting from the thioamide, an intramolecular cyclization is typically induced by an oxidant like potassium hexacyanoferrate(III) in an alkaline medium. consensus.appresearchgate.net This is a classic method for benzothiazole formation.
Direct Cyclization: Direct cyclization of the intermediate amide can also occur, often under acidic or high-temperature conditions, proceeding with the elimination of a water molecule.
Mechanism with Aldehydes (Furfural): When 2-aminothiophenol reacts with furfural, the mechanism involves:
Schiff Base Formation: The amino group condenses with the aldehyde to form a Schiff base (imine) intermediate.
Cyclization: The pendant thiol group then attacks the imine carbon in an intramolecular cyclization to form a 2-(furan-2-yl)-2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate.
Oxidation: This benzothiazoline (B1199338) intermediate is subsequently oxidized to the aromatic this compound. This oxidation can occur using various oxidants or even atmospheric oxygen. pharmacyjournal.in
A metal-free, radical-mediated cascade reaction has also been proposed for the synthesis of 2-substituted benzothiazoles from ortho-isocyanoaryl thioethers, initiated by radicals like those generated from di(t-butyl)peroxide (DTBP). nih.gov This pathway involves a sequence of radical addition and cyclization steps, offering an alternative mechanistic route to these important heterocycles. nih.govorganic-chemistry.org
Biological Activity Spectrum and Therapeutic Potential of 2 Furan 2 Yl 1,3 Benzothiazole Derivatives
General Overview of Broad Biological Activities of Benzothiazole-Furan Systems
Benzothiazole (B30560) and its derivatives are recognized as a "privileged scaffold" in drug discovery, known to modulate various biological functions. nih.gov This class of bicyclic heterocyclic compounds demonstrates a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects. pharmacyjournal.inpcbiochemres.comcapes.gov.br The incorporation of a furan (B31954) moiety, another biologically important heterocycle, into the benzothiazole structure can further enhance or modify its therapeutic properties. nih.govnih.gov
The resulting benzothiazole-furan systems have shown promise in several areas. They have been investigated for their antimicrobial activity against various bacterial and fungal strains. pcbiochemres.comsemanticscholar.org Additionally, some derivatives have exhibited anti-inflammatory and antioxidant properties. nih.govfrontiersin.org The versatility of this scaffold allows for a wide range of chemical modifications, leading to the development of novel compounds with diverse and potent biological activities. pharmacyjournal.innih.gov
Anticancer and Antitumor Research
The primary focus of research on 2-(furan-2-yl)-1,3-benzothiazole derivatives has been their potential as anticancer agents. nih.govnih.gov These compounds have been evaluated for their ability to inhibit the growth of various cancer cells and tumors, with some derivatives showing significant efficacy. nih.govnih.gov
In Vitro Cytotoxicity and Antiproliferative Studies on Diverse Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a wide array of human cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates.
Newly synthesized cyano, amidino, and acrylonitrile (B1666552) 2,5-disubstituted furan derivatives with a benzothiazole nucleus have been evaluated for their antitumor activity. nih.gov In vitro studies using 2D and 3D cell culture methods on human lung cancer cell lines A549, HCC827, and NCI-H358 showed that several of these compounds possess potential antitumor activity and a high capacity to halt cell proliferation. nih.govsemanticscholar.org Specifically, compounds with a benzothiazole moiety were generally found to be more active than their benzimidazole (B57391) counterparts. semanticscholar.org
One study reported on a series of twelve N-(4/6-substituted-benzothiazol-2-yl)-N'-(p-substituted-aryl)ureas and their cyclized N-bis-benzothiazole derivatives. semanticscholar.org Their cytotoxic activity was assessed against a mouse melanoma cell line (B16-F10) and two human monocytic cell lines (U937 and THP-1). semanticscholar.org Several of these compounds, including 9b, 9e, 9f, 9k, 9c, and 10h, were identified as the most active based on their IC50 values. semanticscholar.org
The table below summarizes the in vitro cytotoxicity data for selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted thiourea (B124793) containing benzothiazole | U-937 (human macrophage) | 16.23 ± 0.81 | nih.gov |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (prostate) | 19.9 ± 1.17 µg/mL | nih.gov |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (prostate) | 11.2 ± 0.79 µg/mL | nih.gov |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (cervical) | 9.76 | nih.gov |
| Benzothiazole derivative 3 | NCI-H522 (non-small cell lung) | 0.0223 | nih.gov |
| Benzothiazole derivative B7 | A431 (skin), A549 (lung), H1299 (lung) | Significant reduction in proliferation | frontiersin.org |
| 2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile | Various | Mean GP = 32.11 – 102.31 % | indexcopernicus.com |
| 2-(Benzo[d]thiazol-2-ylthio)-1-(3-methoxyphenyl)ethan-1-one (6 ) | - | - | rsc.org |
| 2-(Furan-2-yl)benzothiazole-6-sulfonamide (9c ) | - | - | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. GP values represent the growth percentage of treated cells compared to untreated cells.
In Vivo Antitumor Efficacy Assessments in Preclinical Models
While extensive in vitro data exists, information regarding the in vivo antitumor efficacy of this compound derivatives in preclinical animal models is less documented in the readily available scientific literature. However, some studies have shown that certain 2,5-disubstituted furan derivatives, which include benzothiazole structures, are effective in vivo at submicromolar per kilogram body weight dosages against parasitic infections, suggesting potential for systemic activity. nih.gov The promising in vitro results for many anticancer candidates warrant further investigation into their in vivo efficacy and pharmacokinetic profiles in animal models of cancer.
Molecular Mechanisms of Action in Oncological Contexts
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as targeted therapies. Research has pointed towards several key molecular targets, including tyrosine kinases and topoisomerases.
Tyrosine kinases are critical enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Their dysregulation is a common feature in many cancers, making them attractive targets for anticancer drugs. nih.gov Several studies have investigated benzothiazole derivatives as inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.govresearchgate.netresearchgate.net
Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to design and identify promising benzothiazole derivatives as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net These studies have shown that these derivatives can bind effectively to the ATP-binding site of the EGFR-TK domain. nih.gov The pyrazole (B372694) moiety, when incorporated into the benzothiazole scaffold, has been shown to significantly enhance antitumor activity, which may be related to its interaction with tyrosine kinases. nih.gov
Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. bilkent.edu.tresisresearch.org Inhibiting these enzymes can lead to DNA damage and ultimately cell death, making them effective targets for cancer chemotherapy. bilkent.edu.tr
Several benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. bilkent.edu.tresisresearch.orgresearchgate.net One study found that out of twelve tested benzothiazole derivatives, all acted as human topoisomerase IIα inhibitors. bilkent.edu.tresisresearch.org The most effective compound, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited an IC50 value of 39 nM. bilkent.edu.tresisresearch.org Mechanistic studies suggest that this compound is not a DNA intercalator or a topoisomerase poison, but rather a catalytic inhibitor that may bind directly to the enzyme and also interact with the minor groove of DNA. bilkent.edu.tresisresearch.orgresearchgate.net Additionally, some furan-2(5H)-one derivatives have been shown to act as topoisomerase I inhibitors. nih.gov
Induction of Apoptosis via Reactive Oxygen Species (ROS) Activation
One of the significant anticancer mechanisms associated with benzothiazole derivatives is the induction of apoptosis through the activation of reactive oxygen species (ROS). researchgate.net ROS are highly reactive, unstable molecules that are produced by cells, and their accumulation can lead to cellular damage. nih.gov The generation of ROS is a contributory factor in the fungicidal action of various agents and can mediate post-stress cell death in bacteria. nih.gov
In the context of furan-containing compounds, research has shown that furfural, a related furan aldehyde, induces the accumulation of ROS in Saccharomyces cerevisiae. nih.gov This buildup of ROS leads to cellular damage consistent with oxidative stress, including harm to mitochondria, vacuole membranes, the actin cytoskeleton, and nuclear chromatin. nih.gov This mechanism, where a furan-containing compound induces ROS to cause cellular damage and death, provides a basis for understanding how this compound derivatives may exert their cytotoxic effects against cancer cells. researchgate.netnih.gov
Inhibition of Tumor-Associated Carbonic Anhydrases
The inhibition of tumor-associated carbonic anhydrases (CAs) is a well-investigated and promising anticancer strategy for benzothiazole (BTA) derivatives. researchgate.netnih.gov CAs are zinc-metalloenzymes that play a crucial role in various physiological processes, including pH homeostasis. nih.gov Certain isoforms, particularly CA IX and CA XII, are associated with hypoxic solid tumors, making them key targets for cancer therapy. nih.govresearchgate.net
The benzothiazole scaffold is crucial in the inhibition of these metalloenzymes. nih.gov Research has focused on developing benzothiazole-based sulfonamides as potent and selective inhibitors of these tumor-associated CAs. nih.govnih.gov One strategy involves using the benzothiazole motif as a bioisosteric replacement for other groups in known CA inhibitors. For instance, derivatives have been designed as analogues of SLC-0111, a known CA IX inhibitor, by replacing its 4-fluorophenyl tail with a benzothiazole moiety. nih.govresearchgate.net This approach has led to the development of potent inhibitors, although sometimes with reduced selectivity against other CA isoforms like hCA I and II. nih.gov The structure-activity relationship can be sensitive, with minor changes to the benzothiazole scaffold or its substituents leading to significant differences in inhibitory activity. researchgate.net
Identification and Optimization of Lead Compounds for Cancer Therapy
The design and development of novel benzothiazole derivatives have significant potential in cancer chemotherapy. researchgate.net Through screening processes, specific derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been identified as promising lead compounds. researchgate.net One such lead, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, demonstrated superior antitumor activity compared to established chemotherapy drugs like 5-fluorouracil (B62378) and cisplatin (B142131) in screening tests. researchgate.net
The identification of a potent lead compound is the first step in a process of chemical manipulation and optimization to develop clinical candidates. nih.gov A well-known example from the broader 2-arylbenzothiazole class is the development of the clinical prodrug Phortress from the lead compound DF203. nih.gov Similarly, hit-to-lead optimization has been performed on other benzothiazole series, such as N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives. researchgate.net This process involves synthesizing and testing numerous analogues to improve efficacy and selectivity. For instance, halogen-substituted derivatives of this acetamide (B32628) series were found to be the most active, with GI50 values in the nanomolar range against breast cancer cell lines like MCF7 and MDA-MB-468. researchgate.net The resulting potent analogues from these optimization efforts can serve as the basis for further development of candidates with enhanced potency and selectivity for cancer-associated targets. nih.gov
Antimicrobial Efficacy
Benzothiazole derivatives are recognized for possessing a broad spectrum of biological activities, including significant antimicrobial efficacy. nih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of this compound and related structures have demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Research has shown that chalcone-based benzothiazoles incorporating a furan-2-yl moiety exhibit excellent antibacterial activity. nih.gov The nature and position of substitutions on the benzothiazole scaffold distinctively influence the antimicrobial potency. researchgate.netpharmacophorejournal.com For example, studies on N-(1,3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide derivatives found that substitutions at the para-position of the benzylideneamino group, such as with chloro, amino, or N,N-dimethylamino groups, increased antibacterial activity compared to an unsubstituted group. pharmacophorejournal.com In some studies, benzothiazole derivatives have been found to be more active than corresponding benzimidazole structures.
The antibacterial potency of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. Various derivatives have been tested against numerous bacterial strains, revealing a range of activities.
For example, a series of 2,5-disubstituted furan benzothiazole derivatives showed potent activity against S. cerevisiae, with MIC values significantly lower than the standard drug ampicillin. nih.gov Other heteroaryl derivatives of benzothiazole have shown moderate to good potency against pathogens such as E. coli, S. typhimurium, B. cereus, and L. monocytogenes. mdpi.com
Below is a table summarizing the MIC values for selected benzothiazole derivatives from various studies.
| Compound | Test Organism | MIC | Source |
| Compound 107b (A 2,5-disubstituted furan benzothiazole) | S. cerevisiae | 1.6 µM | nih.gov |
| Compound 107d (A 2,5-disubstituted furan benzothiazole) | S. cerevisiae | 3.13 µM | nih.gov |
| Compound 2b | S. typhimurium | 0.23 mg/mL | mdpi.com |
| Compound 2e | S. typhimurium | 0.23 mg/mL | mdpi.com |
| Compound 2g | E. coli | 0.23 mg/mL | mdpi.com |
| Compound 2j | E. coli | 0.23 mg/mL | mdpi.com |
| Compound 2d | B. cereus | 0.23 mg/mL | mdpi.com |
| Compound 2k | B. cereus | 0.23 mg/mL | mdpi.com |
| Compound 2k | L. monocytogenes | 0.23 mg/mL | mdpi.com |
| Compound 16c (A pyrazolone (B3327878) derivative) | S. aureus | 0.025 mM | mdpi.com |
| Compound 4a (A tetrazine-benzothiazole derivative) | Enterococcus faecium | 8 µg/mL | nih.gov |
| Compound 4a | Staphylococcus epidermidis | 16 µg/mL | nih.gov |
| Compound 4b (A tetrazine-benzothiazole derivative) | Acinetobacter baumannii | 16 µg/mL | nih.gov |
| Compound 4c (A tetrazine-benzothiazole derivative) | Staphylococcus epidermidis | 16 µg/mL | nih.gov |
Further evaluation of antibacterial efficacy involves determining the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antibacterial agent required to kill a particular bacterium. The ratio of MBC to MIC is often used to classify an agent as either bactericidal (typically an MBC/MIC ratio of ≤ 4) or bacteriostatic.
Studies on heteroaryl derivatives of benzothiazole have provided MBC values against various pathogens. mdpi.com For instance, compound 2j, which showed potent MIC values, had corresponding MBCs ranging from 0.47 to 1.88 mg/mL. mdpi.com Research on 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole moiety also reported MBC values and bactericidal activity. nih.gov Compound 4b showed a bactericidal trend against Klebsiella aerogenes, Acinetobacter baumannii, and Enterococcus faecium with an MBC/MIC ratio of 4, while compounds 4a and 4c were found to be bactericidal against Staphylococcus epidermidis with MBC/MIC ratios of 8 and 4, respectively. nih.gov
The table below presents MBC data for selected benzothiazole derivatives.
| Compound | Test Organism | MBC | Source |
| Compound 2j | Various strains | 0.47–1.88 mg/mL | mdpi.com |
| Compound 4a (A tetrazine-benzothiazole derivative) | Staphylococcus epidermidis | 128 µg/mL | nih.gov |
| Compound 4b (A tetrazine-benzothiazole derivative) | Enterococcus faecium | 32 µg/mL | nih.gov |
| Compound 4b | Acinetobacter baumannii | 64 µg/mL | nih.gov |
| Compound 4b | Klebsiella aerogenes | 128 µg/mL | nih.gov |
| Compound 4c (A tetrazine-benzothiazole derivative) | Staphylococcus epidermidis | 64 µg/mL | nih.gov |
Antifungal Activity Against Fungal Pathogens
Derivatives of the this compound scaffold have been investigated for their potential to combat various fungal infections. The inherent chemical properties of the benzothiazole and furan rings contribute to their interaction with fungal cellular targets, leading to the inhibition of growth and proliferation.
The in vitro antifungal efficacy of this compound derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Research has shown that certain benzothiazole derivatives exhibit significant antifungal activity against a range of pathogenic fungi. For instance, a series of benzothiazole-hydrazone derivatives were synthesized and evaluated for their antifungal properties. One such derivative, N′-(Furan-2-ylmethylene)-2-((5-methoxybenzothiazol-2-yl)thio)acetohydrazide, demonstrated notable activity against various fungal strains. mdpi.com While specific MIC values for this compound itself are not extensively reported, studies on closely related structures provide valuable insights. For example, some benzothiazole derivatives have shown potent activity against Candida species, with MIC values as low as 1.95 µg/mL against Candida krusei. ijrps.com
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives against Fungal Pathogens
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-((5-Chlorobenzothiazol-2-yl)thio)-N'-(aryl)acetohydrazide derivative | Candida krusei | 1.95 | ijrps.com |
| N′-(Furan-2-ylmethylene)-2-((5-methoxybenzothiazol-2-yl)thio)acetohydrazide | Not Specified | Not Specified | mdpi.com |
Beyond inhibiting fungal growth, the ability of a compound to kill the fungus is determined by its Minimum Fungicidal Concentration (MFC), which is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum. Standardized methods for MFC determination are crucial for reproducible results. nih.gov
Antiviral Properties and Mechanisms
The benzothiazole scaffold has been identified as a privileged structure in the development of antiviral agents, showing activity against a variety of viruses. ijrps.commdpi.comresearchgate.net The mechanism of action often involves the inhibition of viral enzymes or interference with viral entry and replication processes. The fusion of the benzene (B151609) and thiazole (B1198619) rings in benzothiazole derivatives allows for interactions with viral proteins. mdpi.com
While the antiviral potential of the broader benzothiazole class is recognized, specific studies focusing on this compound are limited. The general antiviral activity of benzothiazoles is often attributed to substitutions at the C-2 position of the benzothiazole ring. acs.org These substitutions can modulate the compound's binding affinity to viral targets. For instance, certain benzothiazole derivatives have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. acs.org Other derivatives have shown activity against herpes simplex virus (HSV). mdpi.com The specific contribution of the furan-2-yl moiety at the C-2 position to the antiviral spectrum and mechanism of action remains an area for future investigation.
Enzyme Inhibition Studies
The ability of this compound derivatives to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of MAO-B are of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease.
Several studies have highlighted the potential of benzothiazole derivatives as potent and selective MAO-B inhibitors. mdpi.comnih.gov A series of N′-(Furan-2-ylmethylene)-2-((substituted-benzothiazol-2-yl)thio)acetohydrazide derivatives were designed and synthesized, with some compounds exhibiting significant and selective inhibition of human MAO-B. mdpi.com For example, the compound N′-(Furan-2-ylmethylene)-2-((5-methoxybenzothiazol-2-yl)thio)acetohydrazide showed an IC50 value of 0.963 µM for MAO-B. mdpi.com Another derivative in the same series demonstrated an even lower IC50 value of 0.060 µM for MAO-B, indicating high potency. mdpi.com The selectivity for MAO-B over MAO-A is a crucial feature, as it minimizes the side effects associated with non-selective MAO inhibition.
Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N′-((5-Nitro-furan-2-yl)methylene)-2-((5-methoxybenzothiazol-2-yl)thio)acetohydrazide | MAO-B | 0.060 | mdpi.com |
| N′-(Furan-2-ylmethylene)-2-((5-methoxybenzothiazol-2-yl)thio)acetohydrazide | MAO-B | 0.963 | mdpi.com |
| 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-B | 0.75 | nih.gov |
| 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-phenylthiazole | MAO-B | 0.80 | nih.gov |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Benzothiazole derivatives have been explored for their potential in this area.
Studies on benzothiazolone derivatives, which are structurally related to this compound, have shown promising results. mdpi.com Some of these compounds exhibit inhibitory activity against both AChE and BChE, with a preference for BChE. mdpi.com For instance, certain benzothiazolone-hydrazide derivatives displayed IC50 values for BChE in the low micromolar range. mdpi.com While direct data on this compound is scarce, the findings from related structures suggest that this scaffold could be a valuable starting point for the design of new cholinesterase inhibitors.
Table 3: Cholinesterase Inhibition by Benzothiazolone Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-(4-fluorobenzylidene)acetohydrazide | BChE | 1.38 | mdpi.com |
| 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-(6-methoxy-1H-indol-3-yl)methylene)acetohydrazide | BChE | 1.21 | mdpi.com |
| 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-(6-methoxy-1H-indol-3-yl)methylene)acetohydrazide | AChE | 5.03 | mdpi.com |
Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK) Modulation for Antidiabetic Activity
Adenosine 5'-monophosphate-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis and is considered a significant therapeutic target for type 2 diabetes. nih.gov Activation of AMPK in skeletal muscle can enhance glucose uptake, while its activation in pancreatic β-cells can augment insulin (B600854) secretion. nih.gov Research has shown that certain benzothiazole derivatives can act as AMPK-activating agents. nih.gov For instance, studies have identified benzothiazole compounds that increase the rate of glucose uptake in L6 myotubes and enhance glucose-stimulated insulin secretion in INS-1E β-cells and rat islets. nih.gov Such dual-function compounds are considered promising candidates for the development of new antidiabetic drugs. nih.gov
Furthermore, the antidiabetic potential of related heterocyclic structures is well-documented. Benzimidazole derivatives, for example, have been shown to possess antidiabetic properties by affecting the AMPK pathway. nih.gov Some have been found to stimulate glucose entry into skeletal muscles and increase fatty acid oxidation. nih.gov In addition to direct AMPK activation, derivatives containing the furan-thiazole core have been explored as inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.gov A series of 2,5-disubstituted furan derivatives bearing a 1,3-thiazole-2-thiol (B7767642) moiety demonstrated potent α-glucosidase inhibitory activity, with one compound exhibiting a noncompetitive inhibition mechanism. nih.gov
Interactive Table: Antidiabetic Activity of Selected Thiazole Derivatives
| Compound Series | Target/Mechanism | Key Findings | Reference |
| Benzothiazole derivatives | AMPK Activation | Increased glucose uptake in L6 myotubes and augmented insulin secretion in INS-1E β-cells. | nih.gov |
| 2,5-Disubstituted furan-thiazole derivatives | α-Glucosidase Inhibition | All tested compounds were more potent than the standard drug, acarbose. | nih.gov |
| Benzimidazole derivatives | AMPK Activation | Can stimulate glucose entry into skeletal muscles. | nih.gov |
Dialkylglycine Decarboxylase Inhibition
Based on the available scientific literature, there is currently no research describing the inhibition of dialkylglycine decarboxylase by this compound derivatives.
Inhibition of Wnt Antagonist DKK and Cytosolic Phospholipase A2α
Wnt Antagonist DKK Inhibition
The Wnt signaling pathway is critical for cell proliferation and fate determination, and its dysregulation is linked to numerous diseases. nih.govresearchgate.net Dickkopf-1 (DKK1) is a well-known inhibitor of this pathway. nih.govresearchgate.net While the development of DKK1 inhibitors is an active area of research for various pathologies, nih.govresearchgate.net a review of the current literature did not yield studies specifically linking this compound derivatives to the inhibition of DKK1 or other Wnt antagonists.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, as it releases arachidonic acid from cell membranes, leading to the production of pro-inflammatory eicosanoids. nih.govescholarship.org This makes cPLA2α a prime target for novel anti-inflammatory drugs. nih.gov While direct studies on this compound are limited, research on structurally related thiazolyl ketones has demonstrated potent inhibition of cPLA2α. escholarship.orgresearchgate.net This suggests that the thiazole moiety can be a key pharmacophore for cPLA2α inhibition. The development of next-generation thiazolyl ketone inhibitors has produced compounds with significant chemotherapeutic properties, which work by increasing intracellular reactive oxygen species (ROS) and inducing cell death in cancer cells. escholarship.orgresearchgate.net Other heterocyclic systems, such as indole (B1671886) derivatives, have also been successfully modified to produce submicromolar inhibitors of cPLA2α. nih.gov
Other Pharmacological Activities
Beyond specific enzyme inhibition, derivatives of this compound have been explored for a variety of other pharmacological effects, leveraging the broad biological activity associated with both the benzothiazole and furan nuclei. nih.govresearchgate.net
Anti-inflammatory Potential
The benzothiazole nucleus is a core structure in many compounds with a wide spectrum of biological activities, including anti-inflammatory effects. nih.gov The furan ring system is also present in numerous compounds with desirable immune-regulatory properties. researchgate.net The combination of these two heterocycles has been explored for creating novel anti-inflammatory agents. For example, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been identified as an anti-inflammatory agent that works by inhibiting the production of nitric oxide. researchgate.netresearchgate.net The anti-inflammatory mechanism of some furan derivatives is thought to involve the inhibition of prostaglandin (B15479496) E2 production and a decrease in lipoxygenase activity. researchgate.net
Antioxidant Mechanisms and Radical Scavenging Properties
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to numerous diseases. Benzothiazole derivatives have been synthesized and evaluated for their ability to act as antioxidants. researchgate.netresearchgate.net A study on 2-aryl benzothiazole derivatives showed significant radical scavenging potential in both DPPH and ABTS assays. researchgate.net
Specifically, derivatives incorporating a furan ring have been investigated as multifunctional agents for skin damage, acting as antioxidants. researchgate.net Research has shown that the antioxidant activity is dependent on the substitution pattern on the benzothiazole ring. researchgate.net For instance, compounds with electron-donating substituents tend to show improved hydroxyl radical scavenging activity compared to those with electron-withdrawing groups. researchgate.net Pyranoanthocyanins, which can be considered related furan-containing structures, are recognized as effective traps for free radicals due to their ability to delocalize unpaired electrons through their aromatic system. nih.gov
Interactive Table: Antioxidant Activity of Selected Benzothiazole Derivatives
| Assay | Compound Type | Key Findings | Reference |
| DPPH & ABTS | 2-Aryl Benzothiazoles | Showed significant radical scavenging potential, comparable to ascorbic acid at 100µg/ml. | researchgate.net |
| Hydroxy Radical Scavenging | Substituted Benzothiazoles | Electron-donating groups improved activity, while electron-withdrawing groups diminished it. | researchgate.net |
| Multifunctional Activity | 2-(Furan-2-yl)benzothiazole derivatives | Investigated for antioxidant properties for skin protection. | researchgate.net |
Anthelmintic Activity
Benzothiazole and its derivatives have been identified as potent anthelmintic agents. nih.gov The core structure is found in several drugs used to treat parasitic worm infections. nih.gov Research into novel benzothiazole derivatives containing other heterocyclic moieties, such as indole, has been conducted to discover new anthelmintic compounds. Similarly, thiazole derivatives have been synthesized and have shown significant, dose-dependent anthelmintic activity in studies using earthworms, with some compounds demonstrating paralysis and death times comparable to the standard drug piperazine (B1678402) citrate. The evaluation of benzofuran (B130515) derivatives incorporating a thiazolo[3,2-a]benzimidazole nucleus has also been a subject of study for their potential anthelmintic effects. escholarship.org
Anticonvulsant Properties
Derivatives of this compound have been investigated for their potential to manage seizures. Certain structural modifications to the benzothiazole and furan rings have yielded compounds with notable anticonvulsant effects in preclinical models. For instance, the synthesis of furochromone, benzofuran, and flavone (B191248) derivatives incorporating thiosemicarbazide (B42300) or thiazolidin-4-one moieties has produced compounds with significant anticonvulsant activity. nih.gov In studies using subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizure models, several of these derivatives demonstrated considerable protection. nih.gov Specifically, some compounds provided 100% protection in the scPTZ model. nih.gov Further investigations into the neuroprotective effects of the most active compounds revealed their ability to increase the latency for clonic and tonic seizures and prevent death induced by 4-aminopyridine, suggesting a potential role in neuroprotection. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of electron-releasing groups on the benzothiazole scaffold can enhance anticonvulsant activity. ijper.org
Table 1: Anticonvulsant Activity of Selected Furan-Benzothiazole Derivatives This is an interactive table. You can sort and filter the data.
| Compound Type | Key Structural Features | Anticonvulsant Activity Highlights | Reference |
|---|---|---|---|
| Furochromone Derivatives | Thiosemicarbazide or thiazolidin-4-one moieties | 100% protection in scPTZ model for some derivatives | nih.gov |
| Benzofuran Derivatives | Thiosemicarbazide or thiazolidin-4-one moieties | Significant protection in scPTZ and MES models | nih.gov |
| Flavone Derivatives | Thiosemicarbazide or thiazolidin-4-one moieties | Demonstrated anticonvulsant potential | nih.gov |
| General Benzothiazole Derivatives | Electron-releasing groups | Enhanced anticonvulsant activity | ijper.org |
Antidiabetic Activity
The pursuit of novel treatments for diabetes mellitus has led to the exploration of this compound derivatives as potential therapeutic agents. A primary target in this area is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. nih.gov The inhibition of this enzyme can help in managing postprandial hyperglycemia. researchgate.net
Several synthesized series of furan-containing benzothiazole derivatives have demonstrated potent α-glucosidase inhibitory activity, often significantly exceeding that of the standard drug, acarbose. nih.govresearchgate.net For example, a series of 2,5-disubstituted furan derivatives with a 1,3-thiazole-2-amino or 1,3-thiazole-2-thiol moiety exhibited IC₅₀ values in the micromolar range, with the most potent compounds being many times more effective than acarbose. nih.gov Kinetic studies have revealed that these compounds can act as either competitive or noncompetitive inhibitors of α-glucosidase. nih.gov
Furthermore, benzothiazole-triazole derivatives have also been synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govresearchgate.net Many of these compounds displayed significant inhibitory activity, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net SAR studies have indicated that substitutions on both the benzothiazole and phenyl rings play a crucial role in determining the inhibitory potency. nih.gov For instance, the presence of a chlorine atom at the 5-position of the benzothiazole ring and a tert-butyl group on the phenyl ring was found to be particularly effective. nih.gov
Beyond α-glucosidase inhibition, other mechanisms have been explored. N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown significant in vivo antidiabetic activity in rat models, potentially through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov Additionally, some benzothiazole derivatives have demonstrated the ability to lower blood glucose levels in alloxan (B1665706) and streptozotocin-induced diabetic rats. ajrconline.org
Table 2: Antidiabetic Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.
| Derivative Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| 2,5-Disubstituted furan derivatives | α-Glucosidase inhibition | IC₅₀ values in the range of 0.645–94.033 μM, more potent than acarbose. | nih.gov |
| Benzothiazole-triazole derivatives | α-Glucosidase inhibition | IC₅₀ values between 20.7 and 61.1 μM. | nih.govresearchgate.net |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 inhibition | Significant in vivo blood glucose lowering. | researchgate.netnih.gov |
| Substituted benzothiazoles | General antidiabetic | Potent activity in alloxan and streptozotocin-induced diabetic rat models. | ajrconline.org |
Analgesic Effects
The analgesic potential of this compound derivatives has been an area of active investigation. Various synthetic derivatives have shown promising results in animal models of pain. For example, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties demonstrated significant in vivo analgesic activity. nih.gov Some of these compounds exhibited efficacy comparable to the standard drug celecoxib. nih.gov
The synthesis of thiazole and oxazole (B20620) substituted benzothiazole derivatives has also yielded compounds with potent anti-inflammatory and analgesic properties. nih.govcapes.gov.br In evaluations using the hot plate method, certain derivatives showed a significant increase in pain reaction time, indicating a central analgesic effect. researchgate.net The structure-activity relationship of these compounds suggests that specific substitutions on the benzothiazole ring system are crucial for their analgesic efficacy. researchgate.netresearchgate.net For instance, indole-3-acetamide (B105759) derivatives incorporating a benzothiazole moiety have also been synthesized and screened for their analgesic activity. asianpubs.org
Table 3: Analgesic Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.
| Derivative Class | Analgesic Model | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-benzenesulphonamides/carboxamides | In vivo models | Efficacy comparable to celecoxib. | nih.gov |
| Thiazole/oxazole substituted benzothiazoles | Hot plate method | Significant analgesic activity. | nih.govcapes.gov.brresearchgate.net |
| Indole-3-acetamide benzothiazole derivatives | Not specified | Screened for analgesic activity. | asianpubs.org |
Antitubercular Applications
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. The this compound scaffold has served as a valuable starting point for the development of such compounds. nih.govrsc.org
A variety of derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of Mtb. For instance, benzothiazole-linked substituted chalcones have been investigated, with some derivatives showing promising minimum inhibitory concentration (MIC) values. nih.gov Notably, a derivative containing a thiophen-2-yl group exhibited a MIC of 6.25 μg/mL. nih.gov
Other synthetic strategies have involved the creation of benzothiazolylpyrimidine-5-carboxamides, which have shown potent activity, with some compounds having MIC values as low as 0.08 μM. nih.gov These compounds are thought to target decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov Molecular docking studies have supported this hypothesis, showing favorable binding interactions with the DprE1 active site. nih.gov
Furthermore, 1,2,3-triazole derivatives linked to a benzothiazole core have also been synthesized and tested, with several compounds displaying significant antitubercular activity. rsc.orgrsc.org
Table 4: Antitubercular Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.
| Derivative Class | Target Strain | Key Findings (MIC) | Reference |
|---|---|---|---|
| Benzothiazole linked substituted chalcones | Mtb H37Rv | 6.25 μg/mL for thiophen-2-yl derivative. | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamides | Mtb H37Rv | As low as 0.08 μM. | nih.gov |
| 1,2,3-Triazole derivatives of benzothiazole | Mtb H37Ra | MIC values ranging from 5.8–29.9 μg/mL. | rsc.org |
Antimalarial Investigations
Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. Benzothiazole derivatives, including those containing a furan moiety, have shown promise as antimalarial agents. malariaworld.orgresearchgate.net These compounds have been evaluated for their in vitro activity against various strains of Plasmodium falciparum, the most lethal malaria parasite. researchgate.netresearchgate.net
Research has shown that the substitution pattern on the benzothiazole scaffold is critical for antimalarial activity. malariaworld.org For example, 2,6-disubstituted benzothiazole derivatives have been synthesized, and some have demonstrated potent antiplasmodial activity. researchgate.netbdpsjournal.org In some instances, the introduction of a furan-2-yl acryloyl moiety has resulted in compounds with significant activity. researchgate.netbdpsjournal.org
The mechanism of action of these compounds is thought to be multifaceted, with some derivatives inhibiting heme polymerization, a critical detoxification pathway for the parasite. nih.gov Small-molecule benzothiazole hydrazones, for instance, have been shown to chelate iron and inhibit hemozoin formation. nih.gov
Table 5: Antimalarial Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.
| Derivative Class | Target Strain | Key Findings | Reference |
|---|---|---|---|
| 2,6-Disubstituted benzothiazoles | P. falciparum | Potent antiplasmodial activity. | researchgate.netbdpsjournal.org |
| Benzothiazole hydrazones | P. falciparum (K1 strain) | Inhibit heme polymerization. | nih.gov |
| General benzothiazole analogs | Various P. falciparum strains | 232 substances identified with potent antiplasmodial activity. | malariaworld.orgresearchgate.net |
Antileishmanial Research
Leishmaniasis, a parasitic disease with a range of clinical manifestations, requires new and improved therapeutic options. Derivatives of this compound have been explored for their potential antileishmanial activity.
Studies have shown that various benzothiazole derivatives exhibit in vitro activity against Leishmania species. For instance, a series of synthesized benzothiazole derivatives showed varying degrees of activity against Leishmania promastigotes, with some compounds having IC₅₀ values in the low micromolar range.
Analogs of thiazole orange, a cyanine (B1664457) dye containing a benzothiazole moiety, have also been synthesized and evaluated. nih.gov While these compounds displayed high potency against Leishmania donovani axenic amastigotes, with IC₅₀ values in the nanomolar range, concerns about their toxicity remain. nih.gov
Research into benzimidazole-triazole derivatives has also yielded compounds with significant antileishmanial activity against Leishmania tropica. mdpi.com In silico studies suggest that these compounds may exert their effect by interacting with sterol 14-alpha-demethylase, an essential enzyme for parasite survival. mdpi.com
Table 6: Antileishmanial Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.
| Derivative Class | Target Species | Key Findings (IC₅₀) | Reference |
|---|---|---|---|
| General benzothiazole derivatives | Leishmania promastigotes | 18.32 - 81.89 μM. | |
| Thiazole orange analogs | Leishmania donovani | 12-42 nM. | nih.gov |
| Benzimidazole-triazole derivatives | Leishmania tropica | Significant inhibition of parasite growth. | mdpi.com |
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Features of 2-(Furan-2-yl)-1,3-benzothiazole Responsible for Biological Activity
The this compound scaffold is built upon two core heterocyclic systems, each contributing distinct properties that are crucial for its biological profile.
The Benzothiazole (B30560) Nucleus : Benzothiazole is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds. researchgate.netsemanticscholar.org It consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a combination that imparts a unique electronic and structural profile. mdpi.comnih.gov The benzothiazole moiety often functions as an electron acceptor and a valuable receptor in molecular interactions. nih.govresearchgate.net Structure-activity relationship studies consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating the biological activities of its derivatives. researchgate.net The unique methine center in the thiazole ring is a key feature, making it a vital component in many synthetic and natural bioactive molecules. researchgate.net
The Combined Scaffold : The linkage of the furan (B31954) ring at the 2-position of the benzothiazole core creates a highly conjugated system. This arrangement establishes a donor-acceptor framework, where the electron-rich furan can donate electron density to the electron-accepting benzothiazole. nih.gov This intramolecular charge transfer is a key characteristic, and the planarity between the two rings is important for facilitating this electronic communication and, consequently, its biological function. olemiss.edu Pharmacophore modeling, a key technique in drug design, identifies the essential structural features and their spatial arrangement required for biological activity, often highlighting the importance of the aromatic rings and hydrogen bond acceptors/donors within the scaffold. thaiscience.inforesearchgate.net
Impact of Substituent Position and Electronic Nature on Pharmacological Efficacy
The pharmacological efficacy of the this compound scaffold can be precisely tuned by introducing different substituents at various positions on both the benzothiazole and furan rings. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a pivotal role. nih.govresearchgate.net
The introduction of substituents alters the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov For instance, placing an electron-withdrawing -NO2 group on the furan ring was found to lower both HOMO and LUMO energy levels, which can be advantageous for charge transport properties. nih.gov Conversely, the addition of electron-donating groups like -CH3 can also modulate these properties. nih.gov
The position of the substituent is equally critical. Studies on benzothiazole derivatives reveal that substitutions at the C-6 position of the benzothiazole ring are particularly important for biological activity. researchgate.net In the design of new anticancer agents based on a benzothiazole scaffold, the introduction of a nitro group (-NO2), a strong EWG, at the 6-position of the benzothiazole ring was a key modification in several potent compounds. nih.gov The nature of the substituent also influences the type of activity; for example, trifluoromethyl groups (-CF3) on the aromatic rings of benzothiazole-phenyl analogs were well-tolerated in dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov
The following table summarizes research findings on various substituted benzothiazole derivatives, illustrating the impact of different functional groups on their anticancer activity.
| Compound ID | Benzothiazole Substituent (R1) | Linker/Other Moiety (X) | Terminal Group (R2) | Target/Activity | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| 4a | 6-NO2 | -NH-CO-CH2-S-(Thiadiazole)-NH-CO- | 4-Chlorophenyl | VEGFR-2 Inhibition | 0.091 | tandfonline.com |
| 4e | 6-NO2 | -NH-CO-CH2-(Thiazolidinedione)- | 3,4,5-Trimethoxybenzylidene | VEGFR-2 Inhibition | 0.161 | tandfonline.com |
| 8a | 6-NO2 | -NH-CO-CH2-S-(Cyanothiouracil)- | p-Tolyl | VEGFR-2 Inhibition | 0.266 | tandfonline.com |
| Compound III | 2-Phenylbenzothiazole | - | - | VEGFR-2 Inhibition | 0.17 | nih.gov |
| Compound IV | 2-Amino | (Replaces central phenyl in Sorafenib) | - | BRAFV600 Inhibition | 0.095 | nih.gov |
| Compound 72 | (Riluzole-derived) | - | - | BACE-1 Inhibition | 0.121 | nih.gov |
Conformational Analysis and Molecular Recognition Studies
The three-dimensional structure (conformation) of this compound and its interaction with biological targets are critical determinants of its activity. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), reveals the molecule's preferred shapes. mdpi.comnih.gov
For 2-aryl benzothiazoles, a key parameter is the dihedral angle between the benzothiazole and the aryl (in this case, furan) ring. Studies show that these molecules tend to adopt planar or near-planar conformations, which are energetically more stable. mdpi.comolemiss.edu A molecular geometry scan for similar 2-substituted benzothiazoles identified two energetically stable conformers at dihedral angles of 0° and 180°. mdpi.com This planarity is crucial as it facilitates the π-electron conjugation across the molecule, which is essential for the desired electronic properties and charge transfer. olemiss.edu
Molecular recognition studies, primarily through molecular docking and simulations, provide insights into how these molecules bind to their biological targets, such as enzyme active sites. mdpi.comresearchgate.net Docking analyses of benzothiazole-based inhibitors have shown that the benzothiazole core often binds within a key cavity of the target enzyme, while other parts of the molecule form specific interactions, like hydrogen bonds, with amino acid residues. mdpi.com For example, in the design of monoamine oxidase B (MAO-B) inhibitors, the benzothiazole core was observed to occupy the substrate cavity, while a heteroaryl residue was positioned in the entrance cavity of the enzyme. mdpi.com These studies are fundamental for understanding the binding mode and for rationally designing more potent and selective inhibitors. researchgate.netnih.gov
| Compound Type | Computational Method | Key Finding | Significance | Reference |
|---|---|---|---|---|
| 2-Arylbenzothiazole | DFT: B3YLP/6-311G(d,p) | Identified stable conformers at 0° and 180° dihedral angles. | Confirms preference for planar conformations, important for electronic properties. | mdpi.com |
| 2-(2-hydroxyphenyl)benzothiazole | DFT: B3LYP/6-311++G(**) | Calculated molecular geometries showed good agreement with experimental X-ray data. | Validates the use of DFT for predicting the 3D structure of this class of compounds. | nih.gov |
| Furan-thiophene hybrid system with central benzothiadiazole | DFT: B3LYP/6-31G(d,p) | Lowest energy structures are planar, with furan rings directly connected to the central ring. | Highlights the importance of planarity for potential semiconductor properties. | olemiss.edu |
| Benzothiazole-hydrazone derivatives | Molecular Docking | Benzothiazole core binds in the substrate cavity of MAO-B enzyme. | Reveals specific binding modes crucial for inhibitor design. | mdpi.com |
Strategies for Rational Drug Design and Lead Compound Optimization
The this compound scaffold serves as a valuable starting point for rational drug design and lead optimization. nih.govresearchgate.net The goal of these strategies is to systematically modify the lead structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile.
Common strategies include:
Scaffold Hopping and Bioisosteric Replacement : This involves replacing parts of a known active molecule with other fragments that have similar physical or chemical properties. For instance, the benzothiazole scaffold has been used as a bioisosteric replacement for the pyridine (B92270) or central phenyl rings of known kinase inhibitors like Sorafenib to create novel anticancer agents. tandfonline.comresearchgate.net
Structure-Based Drug Design : Using knowledge of the 3D structure of the target protein, molecules are designed to fit perfectly into the binding site. Molecular docking studies are a cornerstone of this approach, allowing researchers to predict the binding modes of newly designed benzothiazole derivatives and prioritize which ones to synthesize. nih.govmdpi.comnih.gov
Pharmacophore Modeling : This method identifies the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. A pharmacophore model based on active benzothiazole compounds can be used as a template to design new molecules with potentially higher activity or to search databases for new hits. thaiscience.inforesearchgate.net
These rational approaches, often combining computational predictions with chemical synthesis and biological testing, are powerful tools for transforming a simple heterocyclic scaffold into a potential therapeutic agent. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of benzothiazole (B30560) derivatives. mdpi.comcore.ac.uk
The electronic properties of 2-(Furan-2-yl)-1,3-benzothiazole are of fundamental importance for understanding its reactivity and potential applications. DFT calculations are instrumental in elucidating these characteristics. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly significant. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com
Studies on related benzothiazole derivatives have shown that the HOMO and LUMO are often localized across the entire molecule, indicating a significant degree of electron delocalization. nih.gov For instance, in a study of 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione, the HOMO and LUMO were found to extend from the furan (B31954) ring to the thiazolo-benzimidazole system. nih.gov This delocalization is a key factor in the molecule's stability and electronic properties. The HOMO-LUMO energy gap is a reliable indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.comscirp.org For various substituted benzothiazoles, the HOMO-LUMO gap has been calculated to be in the range of 4.46–4.73 eV. mdpi.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | -7.23 | -1.87 | 5.36 | nih.gov |
| Benzothiazole derivative with CF3 substituent | - | - | 4.46 | mdpi.com |
| Unsubstituted benzothiazole derivative | - | - | 4.73 | mdpi.com |
From the energies of the HOMO and LUMO, several global quantum chemical parameters can be derived to further characterize the reactivity of this compound. mdpi.comconicet.gov.ar These parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to charge transfer (η = (I - A) / 2). A higher hardness value indicates greater stability and lower reactivity. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ2 / 2η), where μ is the electronic chemical potential (μ ≈ -χ). nih.gov
These parameters provide a quantitative framework for comparing the reactivity of different benzothiazole derivatives and for understanding their interactions with other molecules. scirp.org For example, a study on 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione reported a chemical hardness (η) of 2.68 eV and a global electrophilicity (ω) of 3.86 eV, confirming its electrophilic character. nih.gov
| Parameter | Formula | Calculated Value for 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione (eV) | Reference |
|---|---|---|---|
| Chemical Potential (μ) | -χ | -4.55 | nih.gov |
| Chemical Hardness (η) | (I - A) / 2 | 2.68 | nih.gov |
| Global Electrophilicity (ω) | μ²/2η | 3.86 | nih.gov |
The analysis of electron density distribution provides a detailed picture of the charge distribution within the this compound molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which show the regions of positive and negative electrostatic potential. These maps are valuable for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. core.ac.uk In benzothiazole derivatives, the nitrogen atom typically represents a region of negative potential, making it a likely site for electrophilic attack, while the hydrogen atoms of the benzene (B151609) ring are regions of positive potential.
Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions. core.ac.uk It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of hyperconjugative interactions and charge transfer within the molecule. conicet.gov.ar
Molecular Docking Simulations for Target Identification and Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In the context of this compound, docking simulations are crucial for identifying potential biological targets and for elucidating the specific binding interactions at the atomic level. biointerfaceresearch.comresearchgate.net
This method has been widely applied to various benzothiazole derivatives to explore their potential as inhibitors of enzymes such as VEGFR-2, a key target in cancer therapy. researchgate.netnih.gov Docking studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (the benzothiazole derivative) and the amino acid residues in the active site of the target protein. wjarr.com For instance, a study on novel benzothiazole-bearing 1,3,4-thiadiazole (B1197879) hybrids identified them as potential dual inhibitors of VEGFR-2 and BRAF kinase. nih.gov Similarly, docking studies of benzothiazole derivatives with the GABA-aminotransferase enzyme have been performed to investigate their potential as anticonvulsant agents. wjarr.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying the physicochemical properties and structural features (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, untested compounds. laccei.org
For benzothiazole derivatives, QSAR studies have been conducted to model their antibacterial and anticancer activities. researchgate.netmdpi.com These models typically use a set of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. laccei.org A validated QSAR model can then be used to guide the design of new benzothiazole analogs with improved biological activity. researchgate.net
In Silico Screening and Virtual Ligand Design Methodologies
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach is often used in conjunction with molecular docking and QSAR.
For this compound and its analogs, virtual screening can be employed to screen databases of compounds to find novel derivatives with potential therapeutic applications. mdpi.com The process often starts with a known active compound or a pharmacophore model, which defines the essential structural features required for biological activity. Hits from the virtual screen are then subjected to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex. researchgate.net This integrated in silico approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. mdpi.com
Computational Analysis of Intermolecular Interactions in this compound
As of late 2025, detailed computational chemistry and molecular modeling investigations focusing specifically on the intermolecular interactions of this compound, including Hirshfeld surface analysis and PIXEL calculations, are not available in publicly accessible scientific literature.
While computational studies, including Hirshfeld surface analysis and interaction energy calculations, have been conducted on various derivatives of benzothiazole and compounds containing furan rings, no specific research articles or crystallographic data have been published for the title compound, this compound, that would allow for a detailed analysis of its intermolecular interactions.
Therefore, a quantitative breakdown of intermolecular contacts and the corresponding interaction energies from PIXEL calculations for this compound cannot be provided at this time. The scientific community awaits crystallographic determination and subsequent computational analysis of this specific molecule to elucidate the nature and energetics of its crystal packing.
Advanced Applications and Future Research Directions
Development of 2-(Furan-2-yl)-1,3-benzothiazole as Novel Therapeutic Agents
The benzothiazole (B30560) scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. pcbiochemres.commdpi.com The incorporation of a furan (B31954) moiety can further enhance these activities and introduce new therapeutic possibilities. researchgate.net
Preclinical Development Considerations and Challenges
The journey of a promising compound like this compound from the laboratory to a potential therapeutic agent is fraught with challenges. A crucial step in this process is preclinical development, which involves extensive in vitro and in vivo studies to assess the compound's safety and efficacy.
One of the primary considerations is the compound's potential toxicity. While benzothiazole derivatives have shown significant therapeutic potential, some have also been associated with toxicity concerns. Therefore, rigorous toxicological profiling is essential to identify any potential adverse effects on various organ systems.
Another challenge lies in optimizing the compound's drug-like properties. This includes improving its solubility, stability, and bioavailability to ensure that it can be effectively absorbed and distributed throughout the body to reach its target. Structure-activity relationship (SAR) studies are instrumental in guiding the chemical modifications needed to enhance these properties while maintaining or improving therapeutic efficacy. kuleuven.be
Furthermore, the development of resistance to existing drugs is a major global health issue. medipol.edu.tr Any new therapeutic agent must be evaluated for its potential to induce resistance in pathogens or cancer cells. Research into the mechanisms of action of this compound derivatives is crucial to predict and potentially mitigate the development of resistance.
Pharmacokinetic and Pharmacodynamic Modeling in Drug Discovery
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are indispensable tools in modern drug discovery, providing a quantitative understanding of a drug's behavior in the body.
Pharmacokinetics (PK) describes what the body does to the drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) . In silico ADME predictions are now routinely used in the early stages of drug development to assess the potential of a compound. nih.govugm.ac.idmdpi.com For instance, studies on benzothiazole derivatives have utilized computational models to predict their absorption percentages and compliance with established rules for drug-likeness, such as Lipinski's rule of five. nih.gov These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development.
| ADME Parameter | Description | Importance for this compound Derivatives |
| Absorption | The process by which the drug enters the bloodstream. | In silico models can predict oral bioavailability and intestinal absorption, guiding the design of orally active drugs. nih.gov |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Understanding distribution helps in assessing whether the drug reaches its target tissue in sufficient concentrations. |
| Metabolism | The chemical conversion of drugs into more easily excreted compounds. | Identifying metabolic pathways and potential drug-drug interactions is crucial for safety. Studies on related compounds have investigated their interaction with cytochrome P450 enzymes. mdpi.com |
| Excretion | The removal of the drug and its metabolites from the body. | Determining the excretion route and rate is essential for establishing dosing regimens. |
Pharmacodynamics (PD) , on the other hand, focuses on what the drug does to the body. It involves studying the mechanism of action, dose-response relationships, and the therapeutic and toxic effects of the drug. For this compound derivatives, this would involve identifying their molecular targets, such as specific enzymes or receptors, and quantifying their inhibitory or modulatory effects. mdpi.com
By integrating PK and PD data, researchers can build comprehensive models that predict the therapeutic efficacy and safety of a drug candidate. This modeling approach allows for a more rational and efficient drug development process, helping to optimize dosing regimens and predict clinical outcomes.
Applications in Material Science
The unique photophysical properties of the this compound scaffold make it a promising candidate for various applications in material science. researchgate.net Its ability to absorb and emit light, coupled with its structural versatility, has led to its exploration as an optical material and a ligand in coordination chemistry.
Exploration as Optical Materials and Fluorescent Probes
Benzothiazole derivatives are known to be fluorescent and are used in the development of fluorescent probes for detecting various analytes. epa.govmdpi.com The introduction of a furan ring can modulate these properties, leading to the development of new materials with tailored optical characteristics.
Research has shown that derivatives of this compound can exhibit significant fluorescence with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The emission color and quantum yield can be tuned by introducing different substituents on the furan or benzothiazole rings. researchgate.net
Furthermore, the ability of these compounds to act as fluorescent probes is a significant area of research. epa.gov Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion, anion, or biological molecule. This change can be a shift in the emission wavelength, an increase or decrease in fluorescence intensity, or a change in fluorescence lifetime. Benzothiazole-based probes have been developed for the detection of various species, and the furan moiety in this compound can be functionalized to create specific binding sites for target analytes. nih.govmdpi.com
A key mechanism that can be exploited in these fluorescent probes is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton within the molecule upon excitation, leading to a large Stokes shift (the difference between the absorption and emission maxima), which is a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio.
Role in Coordination Chemistry as Ligands
The nitrogen and sulfur atoms in the benzothiazole ring, along with the oxygen atom in the furan ring of this compound, can act as coordination sites for metal ions. mdpi.commakhillpublications.co This makes the compound and its derivatives valuable ligands in coordination chemistry. The resulting metal complexes can exhibit unique photophysical, catalytic, and biological properties. mdpi.comnih.gov
The coordination of metal ions to these ligands can lead to the formation of complexes with interesting structures and geometries. makhillpublications.coresearchgate.net These complexes can have applications in various fields, including:
Luminescent materials: Metal complexes of benzothiazole derivatives can exhibit enhanced luminescence compared to the free ligand, making them suitable for use in OLEDs and sensors. nih.gov
Catalysis: The metal center in these complexes can act as a catalytic site for various organic transformations.
Bioimaging: Fluorescent metal complexes can be used as probes for bioimaging applications, allowing for the visualization of biological processes in living cells. nih.gov
The ability to tune the properties of these metal complexes by modifying the ligand structure or the metal ion provides a powerful tool for the design of new functional materials.
Agricultural Chemical Development
The benzothiazole scaffold is also a key component in a number of agrochemicals. nih.govmdpi.com Derivatives of benzothiazole have been shown to possess a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. pcbiochemres.comchemenu.com The inclusion of a furan ring in the structure of this compound can potentially enhance these activities and lead to the development of new and more effective agrochemicals. nih.gov
For example, certain benzothiazole derivatives are used as herbicides. semanticscholar.org Research into the herbicidal activity of this compound derivatives could lead to the discovery of new compounds with improved selectivity and lower environmental impact.
Similarly, the fungicidal properties of benzothiazole derivatives are well-documented. mdpi.com By modifying the structure of this compound, it may be possible to develop new fungicides that are effective against a broader range of plant pathogens or that can overcome existing resistance mechanisms.
The insecticidal potential of this class of compounds is another area of active research. chemenu.com The development of new insecticides with novel modes of action is crucial for managing insect pests and preventing the development of resistance to existing products.
The versatility of the this compound structure, combined with the proven biological activity of its constituent parts, makes it a highly promising platform for the discovery and development of the next generation of agricultural chemicals.
Identification of Emerging Research Areas and Unexplored Biological Targets for this compound
While the anticancer and antimicrobial properties of benzothiazole derivatives are well-established, current research is branching into more specific and novel therapeutic areas. pcbiochemres.com An emerging focus is the development of derivatives targeting complex diseases with high unmet medical needs, such as neurodegenerative disorders and specific cancer types that are resistant to current therapies.
Emerging Research Areas:
Neuroprotective Agents: There is growing interest in the potential of benzothiazole derivatives to combat neurodegenerative diseases. researchgate.net Research has indicated a possible link between these compounds and enzymes implicated in the pathophysiology of Alzheimer's disease, such as Aβ-binding alcohol dehydrogenase (ABAD). pharmacyjournal.in This opens a promising avenue for designing novel agents for diseases like Alzheimer's and Parkinson's, the latter of which involves the progressive loss of dopaminergic neurons. researchgate.netmdpi.com
Targeted Anticancer Therapies: Moving beyond general cytotoxicity, research is now focused on designing derivatives that inhibit specific molecular targets crucial for cancer progression. This includes the inhibition of key enzymes in signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are vital for tumor angiogenesis and proliferation. nih.govnih.gov The synthesis of hybrid molecules, such as combining the benzothiazole scaffold with 1,2,3-triazole or thiazolidinone moieties, is an emerging strategy to create potent and selective enzyme inhibitors. nih.govnih.gov
Novel Antimicrobial and Antiviral Agents: With the rise of antibiotic resistance, the search for new antimicrobial agents is critical. pcbiochemres.com Derivatives of this compound are being investigated for activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. nih.gov A significant area of future research involves identifying their specific mechanisms of action and exploring their potential against challenging pathogens like Mycobacterium tuberculosis by targeting essential enzymes such as thymidylate kinase or CYP51. nih.gov
Materials Science Applications: The unique photophysical properties of the benzothiazole nucleus present opportunities in materials science. These compounds have applications as dyes and in polymer chemistry, areas that remain relatively underexplored compared to their medicinal applications. nih.gov
Unexplored and Underexplored Biological Targets:
While broad biological activities have been reported, the precise molecular targets for many this compound derivatives are not fully elucidated. Computational docking studies and biochemical assays are beginning to pinpoint specific interactions, revealing a landscape of potential new targets. nih.govnih.gov
| Target Class | Specific Target Examples | Associated Disease/Application | Research Findings |
| Protein Kinases | VEGFR-2, EGFR | Cancer | A novel benzothiazole-thiazolidinone hybrid showed potent VEGFR-2 inhibition with an IC50 of 91 nM. nih.gov 1,2,3-triazole-benzothiazole hybrids have been identified as potent EGFR inhibitors. nih.gov |
| Neuro-related Enzymes | Aβ-binding alcohol dehydrogenase (ABAD) | Alzheimer's Disease | Benzothiazole derivatives have been investigated for their relationship with ABAD, an enzyme linked to Alzheimer's pathophysiology. pharmacyjournal.in |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | Certain 2-substituted benzothiazoles have been found to display significant anti-inflammatory activity through COX-2 inhibition. pharmacyjournal.in |
| Microbial Enzymes | Fungal CYP51, M. tuberculosis Thymidylate Kinase | Fungal & Tuberculous Infections | Molecular docking studies suggest that 1,2,3-triazole-benzothiazole derivatives could act as antifungal agents by inhibiting CYP51 and may target essential enzymes in M. tuberculosis. nih.gov |
Future research should aim to expand this list, investigating other protein kinases involved in cancer, enzymes essential for microbial survival, and receptors implicated in inflammatory and metabolic diseases. The validation of these targets is a crucial step toward the rational design of next-generation therapeutic agents.
Outlook on Challenges and Opportunities in the Field of this compound Research
The journey of a promising compound from laboratory synthesis to clinical application is fraught with challenges, but the unique chemical nature of the this compound scaffold also presents significant opportunities for innovation.
Challenges:
Synthetic Efficiency and Sustainability: A primary challenge lies in the development of synthetic protocols that are not only high-yielding but also environmentally benign. researchgate.net Many existing methods rely on harsh reaction conditions, expensive transition-metal catalysts (like palladium), or generate significant waste. rsc.org Overcoming these hurdles requires a shift towards greener chemistry, focusing on catalyst recyclability, solvent-free reactions, and energy-efficient techniques. mdpi.com
Optimizing Pharmacokinetics: A significant barrier in drug development is achieving favorable absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov While a compound may show excellent potency in vitro, poor solubility, rapid metabolism, or low bioavailability can prevent it from being effective in vivo. A key challenge is to modify the this compound structure to improve its drug-like properties without diminishing its biological activity.
Understanding Mechanisms of Action: For many derivatives, the precise mechanism of action remains unclear. This lack of mechanistic understanding hinders rational drug design and the identification of potential resistance pathways. Elucidating how these molecules interact with their biological targets at a molecular level is a critical challenge that requires a combination of computational and experimental approaches.
Drug Resistance: In both oncology and infectious disease, the development of resistance to therapeutic agents is a major clinical problem. pcbiochemres.comnih.gov A continuous challenge is to design novel benzothiazole derivatives that can overcome existing resistance mechanisms or that act on novel targets less prone to mutation.
Opportunities:
Molecular Hybridization: The 2-arylbenzothiazole scaffold is an ideal platform for creating hybrid molecules. nih.gov By combining it with other known pharmacophores (e.g., triazoles, pyrimidines, hydrazones), researchers can develop multifunctional compounds that may act on multiple targets simultaneously. mdpi.comnih.gov This strategy offers a powerful opportunity to enhance therapeutic efficacy and potentially circumvent drug resistance.
Advancements in Green Chemistry: The demand for sustainable chemical processes presents a major opportunity. Innovations in catalysis, such as the use of nanorod-shaped ionogels, deep eutectic solvents, or biodegradable polymers, can lead to cleaner and more efficient syntheses. mdpi.comresearchgate.net Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.netmdpi.com
Computational Drug Design: In silico methods, including molecular docking and ADMET prediction, are powerful tools for accelerating the discovery process. nih.govnih.gov These computational approaches allow for the rapid screening of virtual libraries of this compound derivatives against various biological targets, helping to prioritize the most promising candidates for synthesis and biological testing. This saves significant time and resources.
Expansion into New Therapeutic Fields: While much of the focus has been on cancer and infectious diseases, the diverse biological activities of benzothiazoles suggest potential in other areas. pcbiochemres.comresearchgate.net There are opportunities to explore their use as antidiabetic, anti-malarial, or cardiovascular agents, significantly broadening the therapeutic impact of this versatile chemical scaffold. pharmacyjournal.in
Q & A
Q. Key Data :
- Reaction yields vary between 60–85% depending on substituents and catalysts.
- Characterization via IR (C=N stretches: 1647–1669 cm⁻¹) and NMR (distinct aromatic proton shifts at δ 7.5–8.3 ppm) is critical .
How can conflicting spectral data in benzothiazole derivatives be resolved during structural elucidation?
Advanced Question
Discrepancies in NMR or IR spectra often arise from tautomerism or π-stacking interactions. Methodological approaches include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism in hydrazone-linked derivatives) .
- X-ray Crystallography : Resolves ambiguities in bond lengths and dihedral angles (e.g., planar pyrazole rings with <0.002 Å deviation in crystallized derivatives) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data .
Example :
In 2-(4-nitrophenyl)-1,3-benzothiazole, the NO₂ group causes deshielding in ¹H NMR (δ 8.28–8.04 ppm), while C-S stretches in IR appear at 657 cm⁻¹ .
What methodologies are used to evaluate the structure-activity relationship (SAR) of this compound analogs?
Advanced Question
SAR studies rely on systematic substitution and pharmacological assays:
- Antimicrobial Screening : MIC assays against E. coli or S. aureus (e.g., fluoro-substituted derivatives show MIC ≤12.5 µg/mL) .
- Molecular Docking : Targeting enzymes like p38α MAP kinase (docking scores ≤-9.2 kcal/mol for anti-inflammatory activity) .
- Antitubercular Activity : Substitutions at the 4-position (e.g., methanesulfonyl groups) enhance inhibition of Mycobacterium tuberculosis H37Rv (IC₅₀: 1.6–3.8 µM) .
Basic Question
- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradients) .
- Elemental Analysis : Carbon and nitrogen content deviations ≤0.3% confirm stoichiometry .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 266.36 for dihydrobenzothiazoles) .
Note : Avoid TLC for polar derivatives due to poor resolution; use HPTLC instead .
How can bioorthogonal applications of this compound derivatives be optimized?
Advanced Question
- Azide-Alkyne Tagging : Fluorogenic probes like (E)-2-(4-azidostyryl)-1,3-benzothiazole exhibit Stokes shifts >150 nm, ideal for live-cell imaging .
- Desulfidation Reactions : Thermal or photolytic removal of sulfur atoms generates quinoline scaffolds for click-compatible tagging .
Q. Synthetic Protocol :
- Diazotization at 0°C with NaNO₂/HCl, followed by azide conjugation (yield: 72–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
